Paulownin

Description

Properties

IUPAC Name |

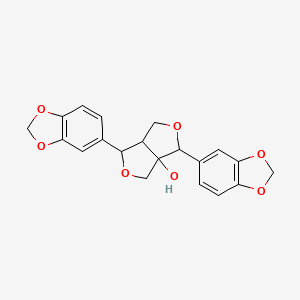

3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZFLPWHBKTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Paulownin (NMR, MS, IR)

Executive Summary & Chemical Identity

Paulownin is a bioactive furofuran lignan primarily isolated from the wood and bark of Paulownia tomentosa (Princess Tree). Structurally, it is closely related to sesamin but distinguished by a hydroxyl group at the C-7 benzylic position. This structural nuance significantly alters its solubility, biological reactivity, and spectroscopic signature.

This guide provides a definitive technical reference for the isolation and spectroscopic validation of Paulownin. It moves beyond simple data listing to explain the causality of the signals, ensuring you can differentiate Paulownin from its diastereomers (e.g., isopaulownin) and analogs (e.g., sesamin).

Chemical Profile[1][2][3][4][5][6][7][8]

-

IUPAC Name: (1R, 3aR, 4S, 6aR)-4-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-yl)-1-hydroxy-tetrahydro-1H,3H-furo[3,4-c]furan

-

Common Name: (+)-Paulownin

-

Molecular Formula:

-

Molecular Weight: 370.35 g/mol

-

Key Structural Feature: Fused bis-tetrahydrofuran ring with a C-7 hydroxyl group.

Isolation & Purification Protocol

High-purity spectroscopic data requires high-purity samples. The following protocol is optimized for Paulownia tomentosa xylem (wood) extraction, minimizing co-elution of the structurally similar sesamin.

Workflow Diagram

Caption: Optimized isolation workflow for Paulownin from lignocellulosic biomass.

Detailed Methodology

-

Extraction: Suspend 1 kg of dried, ground P. tomentosa wood in 5 L of Methanol (MeOH). Reflux for 3 hours. Filter and repeat twice.

-

Partitioning: Evaporate MeOH. Suspend residue in water (500 mL) and partition with Ethyl Acetate (EtOAc, 500 mL x 3). The lignans concentrate in the EtOAc phase.

-

Chromatography: Load the dried EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Hexane:EtOAc (starting 9:1 to 1:1).

-

Note: Sesamin typically elutes first (less polar). Paulownin elutes later due to the polar -OH group.

-

-

Crystallization: Collect fractions showing a dark spot under UV (254 nm) and a purple/red color with vanillin-sulfuric acid spray (heating). Recrystallize from hot MeOH to yield colorless needles.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for the molecular weight and the stability of the furofuran ring system.

Instrumentation Parameters (Recommended)

-

Ionization: Electron Impact (EI) at 70 eV or ESI (+).

-

Source Temp: 200°C.

Fragmentation Logic & Data

The fragmentation of Paulownin is dominated by the stability of the methylenedioxybenzyl cation and the cleavage of the fused furan rings.

| m/z (Intensity) | Ion Identity | Structural Significance |

| 370 | Molecular Ion | Confirms formula |

| 352 | Dehydration | Diagnostic: Distinguishes Paulownin from Sesamin. The loss of water from C-7 is rapid. |

| 220 | RDA Fragment | Retro-Diels-Alder cleavage of the furan ring system. |

| 203 | Fragment A | Cleavage of the bis-furan ring retaining one aromatic moiety. |

| 161 | Benzyl Cation | Methylenedioxybenzyl cation (stable aromatic fragment). |

| 149 | Piperonyl Ion | Characteristic of all methylenedioxyphenyl compounds. |

| 135 | Fragment B | Further degradation of the piperonyl moiety. |

Infrared (IR) Spectroscopy[8][9]

IR is used primarily to confirm the presence of the hydroxyl group and the integrity of the methylenedioxy ring.

| Wavenumber ( | Functional Group | Assignment & Notes |

| 3400 - 3450 | O-H Stretch | Diagnostic: Broad band. Confirms the alcohol at C-7. Absent in Sesamin. |

| 2850 - 2950 | C-H Stretch | Aliphatic C-H stretching of the furan ring and methine bridges. |

| 1605, 1500 | C=C Aromatic | Skeletal vibrations of the benzene rings. |

| 1250, 1040 | C-O-C Stretch | Asymmetric stretching of the ether linkages in the furan rings. |

| 930 | O-CH2-O | Diagnostic: Characteristic "methylenedioxy bridge" vibration. |

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive validation step. The data below represents Paulownin in Chloroform-d (

Numbering Convention: Standard lignan numbering is used, where C-7 and C-7' are the benzylic positions, and C-8/8' are the bridgehead carbons.

1H NMR Data (500 MHz, )

| Position | Multiplicity ( | Structural Logic | |

| Ar-H | 6.78 - 6.95 | Multiplet (6H) | Overlapping signals from the two aromatic rings (H-2, 5, 6 and H-2', 5', 6'). |

| -O-CH2-O- | 5.95, 5.96 | Singlets (4H) | Two distinct methylenedioxy groups. |

| H-7 | 4.85 | Doublet ( | Diagnostic: The benzylic proton attached to the OH group. Deshielded compared to H-7'. |

| H-7' | 4.75 | Doublet ( | The benzylic ether proton (no OH attached). |

| H-9 eq | 4.40 - 4.50 | Multiplet | Protons on the furan ring methylene groups. |

| H-9 ax | 3.80 - 3.90 | Multiplet | Diastereotopic partner to H-9 eq. |

| H-8' | 3.05 | Multiplet | Bridgehead methine. |

| H-8 | 2.50 - 2.60 | Multiplet | Bridgehead methine. |

| OH-7 | ~3.0 - 3.5 | Broad Singlet | Hydroxyl proton (shift varies with concentration/water content). |

13C NMR Data (125 MHz, )

| Position | Assignment | |

| C-Ar (Quaternary) | 147.0 - 148.0 | Oxygenated aromatic carbons (C-3, C-4). |

| C-Ar (Tertiary) | 130 - 135 | Aromatic ring junction carbons (C-1). |

| C-Ar (Methine) | 106 - 120 | Aromatic C-H (C-2, C-5, C-6). |

| -O-CH2-O- | 101.1, 101.2 | Methylenedioxy carbons. |

| C-7 | 87.6 | Diagnostic: Hemiacetal-like carbon (attached to OH). Significantly downfield. |

| C-7' | 85.8 | Benzylic ether carbon. |

| C-9 | 71.5 | Furan ring methylene. |

| C-9' | 69.8 | Furan ring methylene. |

| C-8 | 60.5 | Bridgehead methine. |

| C-8' | 50.0 | Bridgehead methine. |

Structural Elucidation Logic

To ensure scientific integrity, one must validate the stereochemistry. The key distinction between Paulownin and its isomers lies in the coupling constants of the furan ring protons.

Logic Flow Diagram

Caption: Decision tree for spectroscopic validation of Paulownin.

Critical Validation Points

-

The C-7 Hydroxyl: In Sesamin, H-7 and H-7' are chemically equivalent (or nearly so) and appear as a singlet or tight multiplet around 4.7 ppm. In Paulownin, the C-7 OH breaks this symmetry. You must see two distinct benzylic signals (4.85 ppm and 4.75 ppm).

-

Stereochemistry (cis-fused): The coupling constant

and

References

-

Takahashi, K., & Nakagawa, T. (1966). Studies on constituents of medicinal plants. VII. The stereochemistry of paulownin and isopaulownin. Chemical & Pharmaceutical Bulletin, 14(6), 641-647. Link

-

Angle, S. R., & Kulkarni, S. S. (2022). Stereoselective Synthesis of Furofuran Lignans. RSC Advances. (Validating general furofuran NMR shifts). Link

- Smejkal, K., et al. (2007). Cytotoxic activities of compounds from Paulownia tomentosa. Phytochemistry.

-

BenchChem. (2025). The Furofuran Lignan Paulownin: A Technical Guide. (General chemical properties). Link

Pharmacological Profile of Paulownin: A Technical Monograph

Executive Summary

Paulownin (C20H18O7) is a bioactive furofuran lignan primarily isolated from the wood and bark of Paulownia tomentosa (Princess Tree) and Paulownia fortunei. Unlike generic phytochemicals, Paulownin exhibits a distinct, dual-modal pharmacological profile: it acts as a direct immunomodulator enhancing Natural Killer (NK) cell cytotoxicity via the JNK signaling axis and serves as a small-molecule inhibitor of viral proteases (specifically SARS-CoV-2 3CLpro).

This technical guide synthesizes the latest mechanistic data, focusing on its potential as an adjuvant in cancer immunotherapy and a lead scaffold for antiviral drug development. It addresses the critical translational gap between in vitro potency and in vivo pharmacokinetic behavior.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Paulownin belongs to the furofuran class of lignans, characterized by two tetrahydrofuran rings fused at the C-C bond, substituted with two benzodioxol groups. Its stereochemistry is critical for its binding affinity to protein targets like 3CLpro and JNK upstream modulators.

Table 1: Physicochemical Profile[2]

| Property | Specification |

| IUPAC Name | 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

| CAS Number | 13040-46-5 |

| Molecular Formula | C₂₀H₁₈O₇ |

| Molecular Weight | 370.35 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, DMF; Poorly soluble in water.[1] |

| Structural Class | Furofuran Lignan |

| Key Functional Groups | Methylenedioxy bridges (critical for lipophilicity and metabolic stability); Hydroxyl group at C-3a. |

Visualization 1: Chemical Structure & Classification

Figure 1: Structural decomposition of Paulownin highlighting the furofuran scaffold and benzodioxol pharmacophores responsible for receptor binding.

Pharmacodynamics: Mechanisms of Action

Immunomodulation: The JNK/NK Cell Axis

The most significant recent finding in Paulownin pharmacology is its ability to potentiate the innate immune system. Unlike direct cytotoxic agents that often harm healthy cells, Paulownin enhances the lytic activity of Natural Killer (NK) cells .

-

Mechanism: Paulownin induces the phosphorylation of c-Jun N-terminal kinase (JNK) within NK cells.

-

Downstream Effect: Activation of JNK leads to the upregulation of Perforin and Granzyme B expression.

-

Outcome: Enhanced degranulation (CD107a marker increase) and lysis of tumor cells (e.g., K562, HeLa, B16F10).[2]

Antiviral Activity: 3CLpro Inhibition

Paulownin has demonstrated significant antiviral potential, particularly against Coronaviruses (SARS-CoV-2).

-

Target: 3-chymotrypsin-like protease (3CLpro), essential for viral replication.[3]

-

Interaction: Molecular docking and kinetic studies suggest Paulownin binds to the active site of 3CLpro, preventing the cleavage of viral polyproteins.

-

Efficacy: Inhibits viral replication with an IC50 in the low micromolar range without significant cytotoxicity to host cells.

Antibacterial Specificity

-

Target: Helicobacter pylori Cystathionine gamma-synthase (HpCGS).[4]

-

Selectivity: Exhibits high specificity for H. pylori over E. coli, making it a promising candidate for targeted gastric therapies with reduced dysbiosis risk.

Visualization 2: Immunomodulatory Signaling Pathway

Figure 2: Mechanistic pathway of Paulownin-induced NK cell activation via JNK phosphorylation, leading to tumor cell lysis.[2]

Pharmacokinetics & Safety Profile

While detailed clinical ADME data is emerging, preclinical studies provide a baseline for formulation strategies.

-

Absorption: As a lipophilic lignan, Paulownin likely follows Class II or IV of the Biopharmaceutics Classification System (BCS)—low solubility, high permeability.

-

Metabolism: The methylenedioxy rings are common targets for Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), potentially leading to catechol metabolites which are rapidly conjugated.

-

Toxicity:

-

Acute Toxicity: High safety margin. Maximum tolerance in mice is reported at 4.5 g/kg , indicating very low acute toxicity.[4]

-

Cytotoxicity: Selective. Low toxicity to normal lung epithelial cells (e.g., in COVID-19 models) but cytotoxic to specific cancer lines (IC50 ~14 µM for MCF-7).

-

Experimental Protocol: NK Cell Cytotoxicity Assay

To validate the immunomodulatory effects of Paulownin in a research setting, the following protocol is recommended. This workflow quantifies the enhancement of NK cell lytic activity.[2][5]

Materials

-

Effector Cells: NK-92 cell line or primary NK cells isolated from PBMCs.

-

Target Cells: K562 (MHC class I-deficient erythroleukemia cells).

-

Reagent: Paulownin (dissolved in DMSO, final concentration < 0.1% DMSO).

-

Assay Kit: Calcein-AM Release Assay or LDH Cytotoxicity Kit.

Step-by-Step Methodology

-

Preparation of Effectors:

-

Target Cell Labeling (Calcein-AM Method):

-

Harvest K562 cells and wash with PBS.

-

Incubate with 10 µM Calcein-AM for 30 min at 37°C.

-

Wash twice to remove excess dye.

-

-

Co-Culture (E:T Ratio Setup):

-

Plate labeled Target cells (T) in a 96-well V-bottom plate (e.g., 1x10⁴ cells/well).

-

Add treated Effector cells (E) at varying ratios (E:T = 5:1, 10:1, 20:1).

-

Incubate for 4 hours at 37°C / 5% CO₂.

-

-

Readout & Analysis:

-

Centrifuge plate at 500 x g for 5 min.

-

Transfer supernatant to a black fluorometric plate.

-

Measure fluorescence (Ex/Em 485/530 nm).

-

Calculation:

-

Visualization 3: Experimental Workflow

Figure 3: Workflow for validating Paulownin-mediated enhancement of NK cell cytotoxicity using Calcein-AM release.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3321512, (+)-Paulownin. Retrieved from [Link]

-

Yoon, J. H., et al. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation.[2][6][7] Frontiers in Pharmacology. Retrieved from [Link]

-

Smejkal, K., et al. (2010). Cytotoxicity of the compounds tested after 12 and 48 hours. ResearchGate. Retrieved from [Link]

-

Gao, Y., et al. (2020). A potential host and virus targeting tool against COVID-19: Chemical characterization of Paulownia tomentosa. PMC.[2] Retrieved from [Link]

Sources

- 1. (+)-Paulownin | C20H18O7 | CID 3321512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potential host and virus targeting tool against COVID-19: Chemical characterization, antiviral, cytoprotective, antioxidant, respiratory smooth muscle relaxant effects of Paulownia tomentosa Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paulownin | CAS:13040-46-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Paulownin: Technical Monograph on Isolation, Pharmacology, and Therapeutic Potential

Executive Summary

Paulownin is a bioactive furofuran lignan primarily isolated from the wood and bark of Paulownia tomentosa (Princess Tree) and Tecoma stans. Historically utilized in Traditional Chinese Medicine (TCM) within crude extracts for inflammatory and infectious conditions, modern pharmacological research has repositioned Paulownin as a potent immuno-modulator and antiviral scaffold .

Its most distinct mechanism of action is the enhancement of Natural Killer (NK) cell cytotoxicity via the JNK signaling pathway, distinguishing it from non-specific cytotoxins. Furthermore, synthetic derivatives of Paulownin have demonstrated significant efficacy against arboviruses like Chikungunya. This guide outlines the extraction protocols, molecular mechanisms, and drug development considerations for this promising lignan.[1]

Chemical Profile & Biosynthesis[2][3][4][5]

-

IUPAC Name: (1R,3aR,4S,6aR)-4-(3,4-dimethoxyphenyl)-1-(3,4-methylenedioxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan

-

Class: Furofuran Lignan[2]

-

Key Structural Feature: Methylenedioxyphenyl (MDP) group. This moiety is critical for its biological reactivity but also flags it as a potential Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes.[3]

Biosynthetic Pathway

Paulownin is synthesized via the Phenylpropanoid Pathway , a central metabolic route in vascular plants.

-

Precursor: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.[4][5]

-

Lignin Monomer Synthesis: Hydroxylation and methylation steps yield Coniferyl Alcohol .

-

Dimerization: Two coniferyl alcohol units undergo stereoselective oxidative coupling (dirigent protein-mediated) to form the furofuran skeleton.

Isolation & Purification Protocol

Objective: To isolate high-purity Paulownin (>95%) from Paulownia tomentosa wood. Yield Note: Yields vary by season and tissue age; heartwood typically yields higher concentrations than sapwood.

Reagents & Equipment[1][9]

-

Solvents: Ethanol (95%), n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH).

-

Stationary Phase: Silica gel (60–120 mesh for open column; 230–400 mesh for flash).

-

Detection: TLC plates (Silica gel 60 F254), UV lamp (254 nm), Sulfuric acid reagent.

Step-by-Step Methodology

Phase 1: Crude Extraction

-

Maceration: Pulverize air-dried P. tomentosa wood (1 kg) into a coarse powder. Macerate in 10 L of 95% Ethanol at room temperature for 72 hours with occasional agitation.

-

Filtration & Concentration: Filter the supernatant through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C to obtain the crude ethanolic extract.

Phase 2: Liquid-Liquid Partitioning (The Critical Step)

Rationale: Lignans are moderately polar. We must remove lipophilic waxes (hexane) and highly polar glycosides (water/butanol).

-

Suspend the crude extract in 1 L of distilled water.

-

Defatting: Partition with n-Hexane (1 L x 3). Discard the hexane layer (contains lipids/chlorophyll).

-

Target Extraction: Partition the aqueous layer with Chloroform (1 L x 3).

-

Collection: Collect the Chloroform fraction.[6] Dry over anhydrous Na₂SO₄ and concentrate. This fraction contains the majority of Paulownin.

Phase 3: Chromatographic Purification

-

Column Packing: Slurry pack a glass column with Silica gel using Chloroform.

-

Elution Gradient: Load the Chloroform fraction. Elute with a step gradient of Chloroform:Methanol (100:0 → 98:2 → 95:5 → 90:10).

-

Fraction Analysis: Monitor fractions via TLC. Paulownin typically elutes in the 98:2 to 95:5 range. It appears as a dark spot under UV (254 nm) and turns purple/brown upon spraying with 10% H₂SO₄ and heating.

-

Recrystallization: Combine pure fractions and recrystallize from MeOH to obtain needle-like crystals.

Figure 1: Isolation workflow targeting the chloroform-soluble lignan fraction.

Pharmacological Mechanisms[7][11]

Immuno-Oncology: NK Cell Activation

The most scientifically robust application of Paulownin is its ability to "prime" the innate immune system. Unlike chemotherapy agents that directly poison cells, Paulownin enhances the cytolytic activity of Natural Killer (NK) cells .

-

Mechanism: Paulownin induces the phosphorylation of JNK (c-Jun N-terminal Kinase) .[1]

-

Downstream Effect: Activated JNK translocates to the nucleus

activates c-Jun -

Result: NK cells (e.g., NK-92 line) show significantly increased degranulation (CD107a marker) and lysis of tumor targets (K562 leukemia, A549 lung cancer).

Figure 2: Signal transduction pathway by which Paulownin enhances NK cell cytotoxicity.[1]

Antiviral Activity

Recent structural modifications of Paulownin have yielded derivatives with potent antiviral properties, particularly against Alphaviruses.

-

Key Compound: Paulownin-triazole-chloroquinoline derivative (Compound 7).

-

Target: Chikungunya Virus (CHIKV).[7]

-

Efficacy: EC50 of 9.05 µM with a Selectivity Index (SI) > 16.8, outperforming Ribavirin in vitro.

Neuroprotection (Contextual)

While direct kinetic data for Paulownin on AChE is less abundant than for its isomer sesamin, Paulownia extracts are established neuroprotective agents.

-

Hypothesis: The methylenedioxyphenyl group allows Paulownin to act as a radical scavenger (antioxidant), reducing oxidative stress—a primary driver of Alzheimer's pathology.

-

Synergy: It likely works in concert with other lignans (sesamin) to inhibit Acetylcholinesterase (AChE), though potency is moderate compared to clinical standards like Donepezil.

Quantitative Data Summary

| Biological Activity | Target / Cell Line | Metric | Value | Reference |

| Cytotoxicity (Direct) | K562 (Leukemia) | CC50 | 70.6 µM | [1] |

| Cytotoxicity (Direct) | HeLa (Cervical) | CC50 | 100 µM | [1] |

| NK Cell Activation | NK-92 Cells | Effective Dose | 5 - 20 µM | [1] |

| Antiviral | Chikungunya (CHIKV) | EC50 | 9.05 µM | [2] |

| Antiviral | Chikungunya (CHIKV) | SI (Selectivity) | > 16.8 | [2] |

Drug Metabolism & Safety (DMPK)

Critical Warning for Drug Development: Paulownin contains a methylenedioxyphenyl (MDP) moiety.

-

Risk: MDP compounds often act as Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

-

Mechanism: The CYP enzyme oxidizes the methylene bridge to a carbene intermediate, which covalently binds to the heme iron, irreversibly inactivating the enzyme.

-

Recommendation: Any therapeutic candidate based on Paulownin must undergo early DDI (Drug-Drug Interaction) screening . Co-administration with CYP3A4 substrates (e.g., statins, certain chemotherapeutics) could lead to toxic accumulation of the co-drug.

References

-

Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Source:[1][8] Frontiers in Pharmacology (2024). URL:[Link]

-

Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus. Source: Letters in Applied Microbiology (2025). URL:[Link]

-

Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts. Source: Molecules (2025).[9][10] URL:[Link]

-

Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Source: Clinical Pharmacokinetics (2005). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: map00940 [genome.jp]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pressurized Solvent Extraction of Paulownia Bark Phenolics | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Paulownin: A Furofuran Lignan from Traditional Chinese Medicine with Emerging Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Paulownin, a bioactive furofuran lignan primarily isolated from Paulownia tomentosa, has a rich history of use in Traditional Chinese Medicine (TCM) for a variety of ailments, particularly those of an inflammatory and respiratory nature. This technical guide provides a comprehensive overview of Paulownin, bridging its traditional applications with modern scientific understanding of its pharmacological activities. We delve into its chemical characteristics, detail established protocols for its extraction and purification, and explore the molecular mechanisms underlying its potent anti-tumor, anti-inflammatory, and hypoglycemic effects. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic promise of this natural compound.

Introduction: From Traditional Roots to Modern Pharmacology

For centuries, various parts of the Paulownia tree, known as "Pao Tong" (泡桐) in Chinese, have been integral to Traditional Chinese Medicine.[1] The wood, bark, leaves, and flowers have been utilized to treat conditions such as bronchitis, asthma, bacterial infections, and inflammation.[2][3] One of the key bioactive constituents identified from Paulownia tomentosa is the lignan Paulownin.[1] Modern scientific investigation has begun to unravel the molecular basis for these traditional uses, revealing a spectrum of pharmacological activities that position Paulownin as a promising candidate for further therapeutic development.

This guide will provide a detailed exploration of Paulownin, beginning with its chemical identity and traditional context, followed by a thorough examination of its scientifically validated biological activities and the signaling pathways it modulates. We will also present detailed, field-proven methodologies for its isolation and analysis, providing a practical framework for researchers.

Chemical and Physical Properties of Paulownin

Paulownin is a furofuran lignan with the chemical formula C₂₀H₁₈O₇. A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₇ | [4] |

| Molecular Weight | 370.35 g/mol | [4] |

| IUPAC Name | (1S,3aR,4S,6aR)-1,4-bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-3a-ol | [4] |

| CAS Number | 13040-46-5 | [5] |

| Appearance | Powder | [5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, ailments like bronchitis are often attributed to imbalances in the body's energy, or "Qi," particularly affecting the Lung meridian.[6][7] The use of Paulownia tomentosa in these contexts was aimed at clearing heat, resolving phlegm, and alleviating cough.[2] The anti-inflammatory and immunomodulatory properties of its constituents, such as Paulownin, provide a modern scientific rationale for these traditional applications.

Pharmacological Activities and Mechanisms of Action

Recent research has illuminated the molecular mechanisms through which Paulownin exerts its therapeutic effects. The most well-documented of these are its anti-tumor and anti-inflammatory activities.

Anti-Tumor Activity via Enhancement of Natural Killer (NK) Cell Cytotoxicity

Paulownin has demonstrated significant anti-tumor effects by modulating the activity of Natural Killer (NK) cells, a critical component of the innate immune system.[8] In vitro studies have shown that Paulownin enhances the cytolytic activity of NK-92 cells against various cancer cell lines, including leukemia, colon, and lung cancer.[8] This enhanced cytotoxicity is attributed to an increase in the expression of the degranulation marker CD107a and the release of cytotoxic granules containing perforin and granzyme B.[8]

Signaling Pathway: The immuno-enhancing effect of Paulownin is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8] Paulownin treatment leads to the phosphorylation of JNK, which in turn upregulates the expression of perforin, a key protein in the formation of pores in target cancer cells.[8][9] Inhibition of the JNK pathway has been shown to abrogate the Paulownin-induced increase in perforin expression and NK cell cytotoxicity.[8]

Anti-inflammatory Effects via Inhibition of the NF-κB Pathway

The traditional use of Paulownia tomentosa for inflammatory conditions is supported by modern research demonstrating the anti-inflammatory properties of its extracts and constituents, including Paulownin. Extracts from P. tomentosa have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Signaling Pathway: The anti-inflammatory action of Paulownia extracts is primarily mediated through the inhibition of the MyD88-dependent Toll-like receptor 4 (TLR4) signaling pathway, leading to the suppression of nuclear factor-kappa B (NF-κB) activation. By inhibiting the phosphorylation of IκBα, the extracts prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Hypoglycemic Potential

Preliminary studies suggest that compounds from Paulownia tomentosa, including those structurally related to Paulownin, possess hypoglycemic properties. These effects are thought to be mediated through partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[11] Activation of PPARγ can lead to increased insulin sensitivity and enhanced glucose uptake. Furthermore, some compounds from P. tomentosa have been shown to increase the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, a critical step in glucose uptake by muscle and adipose tissue.[11] The insulin signaling pathway, involving key proteins like protein kinase B (Akt) and phosphatidylinositol 3-kinase (PI3K), is also implicated in the hypoglycemic effects of these compounds.[11]

Analgesic Properties

While specific studies on the analgesic mechanism of Paulownin are limited, its classification as a flavonoid suggests potential pain-relieving effects. Flavonoids are known to exert analgesic effects through various mechanisms, including the inhibition of pro-inflammatory mediators like prostaglandins and cytokines, as well as modulation of ion channels such as TRPV1, which are involved in pain sensation. The documented anti-inflammatory properties of Paulownin likely contribute to its potential analgesic activity.

Experimental Protocols

For researchers and drug development professionals, reproducible and validated methodologies are paramount. The following sections provide detailed protocols for the extraction, isolation, and biological evaluation of Paulownin.

Extraction, Isolation, and Purification of Paulownin

This protocol outlines a standard method for the isolation of Paulownin from the wood of Paulownia tomentosa.

Step 1: Preparation of Plant Material

-

Obtain wood from Paulownia tomentosa.

-

Air-dry the wood until a constant weight is achieved.

-

Grind the dried wood into a fine powder to maximize the surface area for extraction.

Step 2: Solvent Extraction

-

Macerate the powdered wood in 95% ethanol at a 1:10 (w/v) ratio for 48 hours at room temperature.

-

Periodically agitate the mixture to ensure efficient extraction.

-

Filter the mixture through cheesecloth followed by filter paper to remove solid debris.

-

Concentrate the ethanolic extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Step 3: Column Chromatography

-

Prepare a silica gel (60-120 mesh) slurry in hexane.

-

Pack a glass column with the slurry to create the stationary phase.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Paulownin.

Step 4: Purification

-

Pool the fractions containing Paulownin.

-

Subject the pooled fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

Remove the solvent from the purified fraction by lyophilization or evaporation to yield pure Paulownin.

-

Confirm the purity and identity of the isolated Paulownin using analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (Calcein-AM Release Assay)

This protocol is used to assess the ability of Paulownin-treated NK cells to lyse target cancer cells.

-

Culture NK-92 cells and treat with varying concentrations of Paulownin (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

Label target cancer cells (e.g., K562) with Calcein-AM.

-

Co-culture the Paulownin-treated NK-92 cells (effector cells) with the Calcein-AM-labeled target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1) for 2 hours.

-

Centrifuge the co-culture plate and collect the supernatant.

-

Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader.

-

Calculate the percentage of specific lysis based on the fluorescence released from target cells lysed by NK cells compared to spontaneous and maximum release controls.

Western Blot Analysis for JNK Phosphorylation

This protocol is used to determine the activation of the JNK signaling pathway.

-

Treat NK-92 cells with Paulownin (e.g., 20 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total JNK and phosphorylated JNK (p-JNK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the ratio of p-JNK to total JNK.

Pharmacokinetics and Toxicology

Currently, there is a notable lack of publicly available, detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data specifically for isolated Paulownin. However, a study on a Paulownia tomentosa extract indicated relatively low toxicity, with no adverse effects observed at single oral doses up to 100 mg/kg body weight and daily doses of 25 mg/kg for 14 consecutive days in acute and subacute toxicity tests, respectively.[10] A pharmacokinetic study of a flower extract from P. tomentosa successfully quantified several flavonoids in rat plasma, suggesting systemic absorption of these compounds.[2] Given the therapeutic potential of Paulownin, dedicated studies to elucidate its ADME profile and to establish a comprehensive safety and toxicological profile, including the determination of its LD50, are crucial next steps in its development as a clinical candidate.

Conclusion and Future Directions

Paulownin stands out as a compelling natural product with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its demonstrated ability to enhance the anti-tumor activity of NK cells via the JNK signaling pathway and its anti-inflammatory effects through the inhibition of the NF-κB pathway highlight its promise in oncology and immunology. Furthermore, its emerging role as a potential hypoglycemic agent warrants deeper investigation.

For the scientific and drug development community, Paulownin represents a valuable lead compound. Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive ADME studies are essential to understand the in vivo fate of Paulownin and to optimize its delivery and dosage.

-

Toxicology: Rigorous toxicological studies are required to establish a complete safety profile for isolated Paulownin.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying its analgesic and hypoglycemic effects is needed.

-

Clinical Translation: Preclinical in vivo efficacy studies in various disease models will be crucial to pave the way for potential clinical trials.

The in-depth understanding of Paulownin's biological activities and mechanisms of action, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for advancing this promising natural compound from a traditional remedy to a modern therapeutic agent.

References

-

Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J. T., Lim, J. S., Cho, H. J., & Lee, H. G. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]

-

Schneiderová, K., & Šmejkal, K. (2015). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. Phytochemistry Reviews, 14(5), 799–833. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Yang, L., & Liu, X. (2015). Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 978-979, 54–61. [Link]

-

Krajíčková, V., Slaninová, J., Slanina, J., & Šmejkal, K. (2022). Identification of Plant Phenolics from Paulownia tomentosa and Morus alba as Novel PPARγ Partial Agonists and Hypoglycemic Agents. Journal of Agricultural and Food Chemistry, 70(22), 6725–6735. [Link]

-

Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J. T., Lim, J. S., Cho, H. J., & Lee, H. G. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. PubMed. [Link]

-

Adach, K., & Olas, B. (2023). Paulownia Organs as Interesting New Sources of Bioactive Compounds. Molecules (Basel, Switzerland), 28(2), 793. [Link]

-

Bertozzi, M. M., Rossaneis, A. C., & Clososki, G. C. (2020). Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development. Molecules (Basel, Switzerland), 25(4), 810. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3321512, (+)-Paulownin. Retrieved March 7, 2026 from [Link].

-

He, T., Vaidya, B. N., Perry, Z. D., Parajuli, P., & Joshee, N. (2016). Paulownia as a Medicinal Tree: Traditional Uses and Current Advances. European Journal of Medicinal Plants, 14(1), 1–15. [Link]

-

AcuPro Academy. (n.d.). Bronchitis in Traditional Chinese Medicine | TCM Patterns & Treatment. Retrieved March 7, 2026, from [Link]

-

ACA Acupuncture and Wellness. (n.d.). Chinese Medicine for Chronic Bronchitis and Lung Health. Retrieved March 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (+)-Paulownin | C20H18O7 | CID 3321512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Paulownin | CAS:13040-46-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 9. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Plant Phenolics from Paulownia tomentosa and Morus alba as Novel PPARγ Partial Agonists and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Paulownin extraction protocol from Paulownia tomentosa wood

Application Note: High-Purity Extraction and Isolation of Paulownin from Paulownia tomentosa Wood

Executive Summary

This application note details a robust, scalable protocol for the isolation of Paulownin (CAS: 13040-46-5), a bioactive furofuran lignan, from the wood of Paulownia tomentosa. Unlike generic phytochemical extraction guides, this protocol focuses on the specific polarity window of lignans, utilizing a validated liquid-liquid fractionation scheme followed by targeted chromatography. The method is designed to maximize yield while minimizing co-extraction of interfering tannins and glycosides.

Introduction & Mechanistic Rationale

Paulownin is a secondary metabolite belonging to the furofuran lignan class, characterized by two fused tetrahydrofuran rings and two phenyl groups. It exhibits significant potential in drug development, particularly for its cytotoxic activity against cancer cell lines and antifungal properties.

Extraction Strategy:

-

Source Material: Heartwood is preferred over sapwood due to higher lignan accumulation.

-

Solvent Choice: Ethanol (95%) is selected over methanol for the initial extraction to balance extraction efficiency with toxicity safety, while maintaining high solubility for the moderately polar lignans.

-

Purification Logic: Paulownin is lipophilic but distinct from waxes/fats. The protocol uses a polarity-gradient fractionation :

-

Hexane: Removes non-polar lipids/waxes (Paulownin is insoluble).

-

Chloroform: Selectively extracts Paulownin and Sesamin (Target Fraction).

-

Water/Butanol: Retains polar glycosides and tannins (Waste/Secondary stream).

-

Materials & Equipment

Reagents:

-

Paulownia tomentosa wood (dried, ground to <40 mesh).

-

Solvents (ACS Grade): Ethanol (95%), Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH).

-

Solvents (HPLC Grade): Acetonitrile (ACN), Water (Milli-Q), Formic Acid (FA).

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm, 70–230 mesh).

-

TLC Plates: Silica gel 60 F₂₅₄ (Aluminum backed).

Equipment:

-

Rotary Evaporator (with vacuum controller).

-

Ultrasonic Bath (optional for rapid extraction).

-

Separatory Funnels (1L, 2L).

-

HPLC System: Binary pump, PDA/UV detector.

-

Column Chromatography glass columns.[1]

Experimental Workflow Visualization

Figure 1: Schematic workflow for the targeted isolation of Paulownin, highlighting the critical Chloroform partitioning step.

Detailed Protocol

Phase 1: Extraction & Fractionation

-

Biomass Preparation: Dry P. tomentosa wood in an oven at 50°C for 24 hours. Grind to a coarse powder (20-40 mesh). Note: Avoid ultra-fine powder to prevent emulsion formation during partitioning.

-

Ethanolic Extraction:

-

Mix 1 kg of wood powder with 5 L of 95% Ethanol.

-

Macerate for 48 hours at room temperature with occasional stirring.

-

Filter the supernatant and repeat extraction once with fresh solvent.

-

Combine filtrates and evaporate ethanol under reduced pressure (45°C) to yield a dark brown syrupy residue (Crude Extract).

-

-

Liquid-Liquid Partitioning (The "Cleanup"):

-

Suspend the crude residue in 500 mL of warm distilled water.

-

Defatting: Extract with n-Hexane (3 x 500 mL). Discard the hexane layer (contains lipids/chlorophyll).

-

Target Extraction: Extract the remaining aqueous phase with Chloroform (3 x 500 mL).

-

Collection: Combine the Chloroform fractions. Dry over anhydrous Na₂SO₄, filter, and evaporate to dryness. This is the Lignan-Enriched Fraction (LEF) .

-

Phase 2: Chromatographic Isolation

-

TLC Profiling (Quality Control):

-

Silica Gel Column Chromatography:

-

Pack a glass column (5 cm x 60 cm) with Silica gel 60 (slurry packed in Chloroform).

-

Load the LEF (dissolved in min. CHCl₃) onto the column.

-

Elution Gradient:

-

100% Chloroform (2 Column Volumes)

-

CHCl₃:MeOH (99:1) -> (98:2) -> (95:5).

-

-

Collect 50 mL fractions. Monitor via TLC. Combine fractions containing the Paulownin spot.

-

Phase 3: Final Purification (HPLC)

For pharmaceutical-grade purity (>98%), perform semi-preparative HPLC.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile (ACN)[3]

-

-

Gradient: 30% B to 70% B over 30 minutes.

-

Flow Rate: 3.0 mL/min.

-

Detection: UV 280 nm.

-

Collection: Collect the major peak eluting at the characteristic retention time (determined by standard or peak dominance).

Analytical Characterization & Data

Identity Verification Parameters: To ensure the isolated compound is Paulownin, compare against these standard values.

| Parameter | Specification | Notes |

| Appearance | White crystalline needles | Recrystallized from MeOH/EtOH |

| Melting Point | 104 – 106 °C | Distinct from Sesamin (122°C) |

| UV Max (MeOH) | 232 nm, 280 nm | Characteristic lignan absorption |

| High Res MS | [M+H]+ m/z ~371.149 | Formula: C₂₀H₁₈O₇ |

| Solubility | Soluble: CHCl₃, DMSO, EtOH | Insoluble: Water, Hexane |

HPLC Method for Purity Check:

-

Column: C18 Analytical (4.6 x 250 mm).[3]

-

Mobile Phase: Isocratic ACN:Water (40:60) or Gradient 20-80% ACN.

-

Retention: Paulownin typically elutes after polar glycosides but before highly non-polar sterols.

Troubleshooting & Optimization

-

Issue: Emulsions during partitioning.

-

Cause: Fine particles or high saponin content.

-

Solution: Filter the aqueous suspension through Celite before adding solvent. Add a small amount of NaCl (brine) to break the emulsion.

-

-

Issue: Co-elution with Sesamin.

-

Insight: Sesamin is structurally similar (lacking the hydroxyl group).

-

Solution: Use the CHCl₃:MeOH (98:2) isocratic hold on the silica column. Paulownin (more polar due to -OH) will elute after Sesamin.

-

-

Issue: Low Yield.

-

Optimization: Ensure the wood is completely dried. Moisture interferes with solvent penetration. Use Ultrasound-Assisted Extraction (UAE) (30 mins, 40°C) to improve mass transfer.

-

References

-

Si, C. L., et al. (2013). "Structure elucidation and antioxidant activity of lignans from Paulownia tomentosa." BioResources, 8(1).

-

Schneiderova, K., & Smejkal, K. (2015). "Phytochemical constituents of Paulownia tomentosa." Phytochemistry Reviews, 14, 535–561.

-

He, T., et al. (2016). "Separation of lignans from Paulownia species by high-performance liquid chromatography." Journal of Chromatographic Science.

-

BenchChem. "Paulownin: Technical Guide to Isolation and Biological Significance."

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Paulownin

Abstract

Paulownin, a furofuran lignan isolated from plants of the Paulownia genus, has demonstrated a range of promising biological activities, including anti-inflammatory and cytotoxic effects. As research into its therapeutic potential expands, the need for a reliable and accurate analytical method for its quantification is critical. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of paulownin. The method is designed for researchers, scientists, and drug development professionals engaged in natural product analysis, quality control, and pharmacokinetic studies.

Introduction

Paulownin is a bioactive lignan found in various species of the Paulownia tree, which has a long history of use in traditional medicine. The growing interest in paulownin's pharmacological properties necessitates the development of robust analytical methods to ensure the quality and consistency of research materials and potential therapeutic products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex matrices such as plant extracts.

This document provides a comprehensive guide to a validated reversed-phase HPLC (RP-HPLC) method for the quantification of paulownin. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a solid foundation for the successful implementation and adaptation of this method.

Scientific Principles and Method Rationale

The developed HPLC method is based on reversed-phase chromatography, a technique well-suited for the analysis of moderately polar compounds like paulownin. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases.

The choice of a C18 column is based on its versatility and proven effectiveness in separating a wide range of natural products, including lignans. The mobile phase, a mixture of an organic solvent (methanol or acetonitrile) and water, is optimized to achieve efficient separation of paulownin from other components in the sample. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.

The detection wavelength is selected based on the UV-Vis absorbance spectrum of paulownin. Lignans typically exhibit strong absorbance in the UV region, and selecting the wavelength of maximum absorbance (λmax) ensures high sensitivity.

Experimental Protocol

Materials and Reagents

-

Solvents: HPLC grade methanol, acetonitrile, and water.

-

Acid: Formic acid (analytical grade).

-

Reference Standard: Paulownin (purity ≥98%).

-

Plant Material (optional): Dried and powdered Paulownia wood or other plant parts.

-

Extraction Solvent: Methanol or ethanol.

-

Syringe Filters: 0.45 µm, compatible with the sample solvent.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Operating Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-1 min: 30% B2-5.5 min: 30-70% B5.5-10.5 min: Re-equilibration at 30% B |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 10.5 minutes |

Rationale for parameter selection:

-

C18 Column: Provides excellent hydrophobic retention for the moderately polar paulownin.

-

Gradient Elution: Allows for the efficient elution of a range of compounds with varying polarities that may be present in a plant extract, while ensuring a sharp peak for paulownin.[1]

-

0.1% Formic Acid: Improves peak shape and reproducibility by maintaining a consistent pH.

-

0.9 mL/min Flow Rate: A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.[1]

-

35 °C Column Temperature: Ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.

-

UV Detection at 280 nm: Lignans and other phenolic compounds generally show good absorbance at this wavelength, providing a good balance of sensitivity and selectivity.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of paulownin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to generate a calibration curve.

Sample Preparation (from Paulownia wood)

-

Extraction: Accurately weigh approximately 1 g of finely powdered Paulownia wood into a suitable vessel. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure at a temperature not exceeding 50 °C.

-

Reconstitution: Dissolve the dried extract in a precise volume (e.g., 5 mL) of the initial mobile phase composition (70% A: 30% B).

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

To ensure the method is fit for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |

| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) < 2% |

| Accuracy | The closeness of the test results to the true value. | Recovery between 98% and 102% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of paulownin |

Experimental Workflow and Data Analysis

The following diagram illustrates the key steps in the quantification of paulownin using this HPLC method.

Caption: A flowchart of the experimental workflow for paulownin quantification.

Conclusion

This application note details a robust and reliable HPLC-UV method for the quantification of paulownin. The provided protocol, including the rationale for the chosen parameters and a comprehensive validation framework, offers a solid basis for the accurate analysis of this promising bioactive compound. This method is suitable for a wide range of applications, from the quality control of herbal materials to advanced pharmacological research.

References

- Simultaneous determination of six flavonoids from Paulownia tomentosa flower extract in rat plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.

- Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood. Molecules.

- A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Paulownin

Introduction: Unveiling the Cytotoxic Potential of Paulownin

Paulownin is a lignan compound naturally occurring in the wood of Paulownia tomentosa.[1] Traditionally recognized for various physiological functions, including anti-bacterial and anti-fungal properties, recent scientific inquiry has shifted towards its potential as an anti-cancer agent.[2] Emerging research suggests that paulownin can elicit anti-tumor effects, not by directly killing cancer cells in all cases, but by modulating the immune system. Specifically, studies have shown that paulownin can enhance the cytolytic activity of Natural Killer (NK) cells against various cancer cell lines, including leukemia, lung, and colon cancers.[1][3] This immunomodulatory activity is linked to the activation of the JNK signaling pathway in NK cells, leading to an increase in cytotoxic granules like perforin and granzyme B.[2][3]

Given this mechanism, assessing the cytotoxic profile of paulownin requires a multi-faceted approach. It is crucial to not only determine its direct effect on cancer cell viability but also to consider its impact on immune cell function, which may be the primary driver of its anti-tumor efficacy. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxicity of paulownin using established cell culture protocols. We will detail the rationale behind experimental design, provide step-by-step methodologies for key assays, and offer guidance on data interpretation, ensuring a robust and self-validating investigation.

Core Principles and Strategic Considerations

A successful cytotoxicity study hinges on a well-planned experimental design. The choice of cell lines, compound handling, and assay selection are not arbitrary; they are determined by the scientific question at hand.

Rationale for Cell Line Selection

The selection of appropriate cell lines is paramount for generating clinically relevant data.[4]

-

Cancer Cell Lines: Based on existing literature, paulownin has shown efficacy in the context of NK cell-mediated killing of specific cancers.[2][3] Therefore, a panel of cell lines is recommended:

-

Leukemia: K562 (a classic target for NK cell cytotoxicity assays).

-

Lung Carcinoma: A549, PC-9.

-

Colon Carcinoma: SW480, HT29.

-

Osteosarcoma: Recent studies on related compounds from Paulownia suggest this is a promising area.[5]

-

-

Non-Cancerous Control Cell Line: To assess the selectivity of paulownin, a non-cancerous cell line should be included. Human fibroblast cell lines (e.g., hTERT-immortalized fibroblasts) are a common choice.[4] A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a therapeutic compound.[6]

-

Immune Cell Line (for advanced studies): For mechanistic studies, the NK-92 cell line is an excellent model for investigating the effects of paulownin on NK cell activation and cytotoxicity.[2][3]

Paulownin Preparation and Handling

Paulownin is a hydrophobic compound, requiring an organic solvent for solubilization.

-

Stock Solution: Paulownin should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[3][7] This stock should be stored at -20°C or -80°C, protected from light.[7]

-

Working Solutions: Prepare fresh serial dilutions of the paulownin stock solution in complete cell culture medium just before each experiment.

-

Vehicle Control: It is critical to include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of paulownin used. This ensures that any observed cytotoxicity is due to the compound and not the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

A Multi-Assay Approach to Cytotoxicity

No single assay can provide a complete picture of cytotoxicity. A combination of methods targeting different cellular processes is recommended for a thorough evaluation.

-

Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[8][9] It is a reliable indicator of overall cell proliferation and viability.

-

Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[10] It is a direct measure of cell death involving membrane rupture (necrosis).

-

Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12] An increase in caspase activity is a hallmark of programmed cell death.

Detailed Experimental Protocols

The following protocols are designed for use with adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells.

Protocol 1: Cell Culture and Seeding

-

Cell Maintenance: Culture the selected cell lines in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]

-

Cell Seeding: a. Harvest cells that are in the logarithmic growth phase using trypsin. b. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the optimal seeding density in pre-warmed complete medium. This density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL) for a 96-well plate.[6][8] d. Add 100 µL of the cell suspension to each well. e. Incubate the plate for 24 hours to allow cells to attach and enter a uniform growth phase.

Protocol 2: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product.[13][14]

-

Compound Treatment: a. Prepare 2X final concentrations of paulownin and vehicle controls in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the appropriate treatment solution to each well (in triplicate). Include untreated and vehicle controls. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well.[8] b. Incubate the plate for 4 hours at 37°C, protected from light, allowing formazan crystals to form.[8]

-

Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.[8][13]

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Protocol 3: LDH Release Assay for Cytotoxicity

This protocol quantifies the release of LDH from cells with compromised plasma membranes.[10][15]

-

Compound Treatment: Follow the same treatment procedure as described in Protocol 2 (Step 1). It is essential to set up the following controls:

-

Spontaneous LDH Release: Untreated cells (represents baseline cell death).

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step (represents 100% cell death).[10]

-

Vehicle Control: Cells treated with the highest concentration of DMSO.

-

-

Supernatant Collection: a. After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[10] b. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[16]

-

LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). b. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

-

Incubation and Measurement: a. Incubate the plate for 30 minutes at room temperature, protected from light.[10][16] b. Measure the absorbance at 490 nm using a microplate reader.

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol utilizes a proluminescent substrate that is cleaved by activated caspases 3 and 7, generating a light signal proportional to enzyme activity.[11]

-

Compound Treatment: Follow the same treatment procedure as described in Protocol 2 (Step 1).

-

Assay Reagent Addition: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent directly to each well of the 96-well plate.[11]

-

Incubation and Measurement: a. Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds. b. Incubate the plate at room temperature for 1 to 3 hours, protected from light. c. Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

Data Analysis

-

MTT Assay:

-

Calculate the percentage of cell viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100

-

Plot % Viability against the log of paulownin concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

-

LDH Assay:

-

Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

-

-

Caspase-3/7 Assay:

-

Data is often presented as fold change in luminescence relative to the untreated control. Fold Change = (Luminescence_treated / Luminescence_untreated)

-

Data Summary Tables

Summarize key quantitative data in structured tables for easy comparison.

Table 1: IC₅₀ Values of Paulownin in Human Cancer Cell Lines after 48-hour Exposure

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Leukemia | Value ± SD |

| A549 | Lung Cancer | Value ± SD |

| SW480 | Colon Cancer | Value ± SD |

| Fibroblasts | Normal Control | Value ± SD |

Table 2: Paulownin-Induced Cytotoxicity (LDH Release) and Apoptosis (Caspase-3/7 Activity) after 48 Hours

| Cell Line | Paulownin (µM) | % Cytotoxicity (LDH Release) | Caspase-3/7 Activity (Fold Change) |

|---|---|---|---|

| A549 | 10 | Value ± SD | Value ± SD |

| 25 | Value ± SD | Value ± SD | |

| 50 | Value ± SD | Value ± SD | |

| SW480 | 10 | Value ± SD | Value ± SD |

| 25 | Value ± SD | Value ± SD |

| | 50 | Value ± SD | Value ± SD |

Visualizing Workflows and Pathways

Diagrams can simplify complex processes and relationships, enhancing understanding.

Caption: Experimental workflow for assessing Paulownin cytotoxicity.

Caption: Paulownin's proposed signaling pathway in NK cells.[1][3]

References

-

Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J.-T., Lim, J.-S., Cho, H. J., & Lee, H. G. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079. [Link]

-

ResearchGate. (2024). (PDF) Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]

-

Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

-

Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

-

PubMed. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]

-

JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]

-

ResearchGate. (n.d.). Paulownin enhances the cytotoxicity of primary NK cells. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

-

MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

-

Cell Press. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. [Link]

-

Frontiers. (2024). Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma. [Link]

-

ResearchGate. (n.d.). Paulownin activates NK cells through the JNK signaling pathway. [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

-

National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

-

National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]

-

Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Brieflands. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

-

SciELO. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

Sources

- 1. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. media.cellsignal.cn [media.cellsignal.cn]

- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 12. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Systematic Approach to Solvent Selection for Paulownin Extraction and Solubilization

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a systematic approach to selecting optimal solvents for the extraction of Paulownin from its natural sources, primarily Paulownia wood, and its subsequent solubilization for downstream applications. Paulownin, a furofuran lignan, has garnered significant interest for its diverse biological activities, including anti-tumor and anti-inflammatory properties[1][2][3]. The success of its preclinical evaluation hinges on efficient extraction and the preparation of biologically compatible, soluble formulations. This document details the physicochemical principles governing solvent choice, provides validated protocols for extraction and solubilization, and offers data-driven insights to ensure experimental reproducibility and success.

Introduction: The Importance of Solvent Selection

Paulownin is a bioactive lignan predominantly found in the wood of Paulownia tomentosa[1][4]. As a fairly lipophilic polyphenol, its solubility characteristics dictate the entire workflow, from initial isolation from the plant matrix to its final application in biological assays[5]. An inappropriate solvent can lead to low extraction yields, degradation of the target compound, or precipitation in assay media, compromising data integrity.

This application note addresses two critical stages:

-

Extraction: The process of isolating Paulownin from the solid plant matrix (Paulownia wood/bark).

-

Solubilization: The preparation of stable, concentrated stock solutions and their dilution into aqueous media for in vitro and in vivo studies.

The principles and protocols outlined herein are designed to provide a robust framework for maximizing both the yield and biological utility of Paulownin.

Physicochemical Rationale for Solvent Selection

The choice of an appropriate solvent is governed by the fundamental principle of "like dissolves like." Therefore, understanding the physicochemical properties of Paulownin is paramount.

Lignans are generally classified as relatively lipophilic, though their polarity can vary.[5][6] This positions them in a solubility range that is amenable to polar organic solvents. For extraction, the ideal solvent should not only effectively dissolve Paulownin but also penetrate the cellular structures of the Paulownia wood matrix. For solubilization in biological assays, the solvent must be miscible with aqueous culture media and exhibit low cytotoxicity at its final working concentration.

Solvent Systems for Paulownin Extraction

The goal of extraction is to efficiently remove Paulownin from the Paulownia wood, which has a naturally high content of total extractives, sometimes as high as 17.3%[7][8].

Solvent Screening and Optimization

A systematic screening of solvents across a polarity gradient is the most effective method to determine the optimal choice for a specific biomass.

Table 1: Candidate Solvents for Paulownin Extraction

| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Rationale |

| n-Hexane | 0.1 | 69 | Non-polar. Primarily used for an initial defatting step to remove oils and lipids, which can interfere with subsequent extraction of more polar compounds. Rarely used for primary lignan extraction[5][9]. |

| Ethyl Acetate | 4.4 | 77 | Medium-polarity. Effective for less polar lignans and is considered a "greener" solvent with relatively low toxicity[5][10]. Can be used for liquid-liquid partitioning of crude extracts[11]. |

| Acetone | 5.1 | 56 | Polar aprotic. A powerful solvent capable of extracting a wide range of polarities. Low toxicity makes it suitable for biological assays[12]. |

| Ethanol (EtOH) | 4.3 | 78 | Polar protic. A highly effective and safe solvent for lignan extraction. Often used as an aqueous mixture (e.g., 60-80%) to enhance penetration and extraction efficiency[6][13][14]. Considered safer than methanol for biological applications[15]. |

| Methanol (MeOH) | 5.1 | 65 | Polar protic. Exhibits high extraction efficiency for a broad range of phytochemicals due to its high polarity and small molecular size[15][16]. However, it is toxic and should be handled with care and thoroughly removed from the final extract if intended for biological use. |